molecular formula C13H23NO4 B3389678 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid CAS No. 934342-38-8

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B3389678
CAS No.: 934342-38-8
M. Wt: 257.33
InChI Key: CWDDDCUAHKFSJQ-UHFFFAOYSA-N
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid (CID 66887414) is a Boc-protected piperidine derivative with a propanoic acid side chain. Its molecular formula is C₁₄H₂₅NO₄, and it features a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, which serves as a protective moiety for amines in synthetic chemistry . The compound’s structure includes a six-membered piperidine ring and a branched propanoic acid group, making it a versatile intermediate in pharmaceutical synthesis, particularly for peptide modifications or prodrug development.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9(11(15)16)10-6-5-7-14(8-10)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDDDCUAHKFSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168168
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-3-piperidineacetic acid
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Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934342-38-8
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-3-piperidineacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-3-piperidineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propanoic Acid Group: The propanoic acid group is introduced via a substitution reaction, where a suitable leaving group is replaced by the propanoic acid moiety.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing the compound to interact selectively with specific biological targets. The propanoic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural and Functional Analysis

  • The cyclopropane derivative adds rigidity, which may enhance binding specificity in drug-target interactions.
  • Functional Group Modifications :

    • Fluorine Substitution (): The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid, increasing its acidity and bioavailability.
    • Dual Protection (): The combination of Boc and Cbz groups allows sequential deprotection, useful in multi-step syntheses.
  • Protective Group Impact :

    • Boc-protected compounds (e.g., target, ) are stable under basic conditions but cleave under acidic conditions (e.g., trifluoroacetic acid).
    • The hydroxylated analog () lacks protection, making it more hydrophilic and suitable for direct biological activity.

Biological Activity

Overview

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a piperidine ring substituted with a propanoic acid group and a tert-butoxycarbonyl (Boc) protecting group, which influences its interaction with biological targets.

  • Molecular Formula : C13H23NO4
  • CAS Number : 934342-38-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Boc group serves to protect the amine functionality, enhancing the compound's selectivity in biological interactions. The propanoic acid moiety is crucial for establishing hydrogen bonds and electrostatic interactions that can modulate binding affinity and overall biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for BRCA-deficient tumors .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for further research into treatments for neurodegenerative disorders .
  • Antiproliferative Activity : There is evidence indicating that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines, particularly those with mutations in BRCA genes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits PARP activity; potential in cancer therapy
Neuroprotective EffectsPotential protective effects against neurodegeneration
Antiproliferative ActivityInhibits proliferation in BRCA-deficient cancer cells

Case Study: PARP Inhibition

A study focused on the development of PARP inhibitors revealed that compounds structurally related to this compound demonstrated IC50 values in the low nanomolar range against PARP enzymes. These findings suggest a strong potential for therapeutic applications in oncology, particularly for patients with BRCA mutations .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Synthesized through cyclization reactions.
  • Introduction of Propanoic Acid Group : Achieved via substitution reactions.
  • Boc Protection : Protecting the amine functionality enhances stability and selectivity during biological interactions.

Q & A

Q. What are the standard protocols for synthesizing 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid?

The synthesis typically involves:

  • Step 1: Functionalization of the piperidine ring, often introducing the tert-butyloxycarbonyl (Boc) group via esterification with tert-butyl alcohol and an acid catalyst (e.g., TFA or HOBt) .
  • Step 2: Coupling the Boc-protected piperidine with propanoic acid derivatives using activating agents like TBTU or HOBt in the presence of a base (e.g., DIEA) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Key Considerations :

  • Reaction conditions (temperature, solvent) must be optimized to avoid premature deprotection of the Boc group.
  • Intermediate characterization using 1H^1H-NMR and LCMS is critical to confirm structural integrity .

Q. How can researchers characterize this compound’s purity and structural identity?

Analytical Methods :

TechniqueParametersPurpose
HPLC Reverse-phase C18 column, gradient elution (ACN/H2O + 0.1% TFA)Quantify purity and detect impurities
LCMS ESI+ mode, m/z [M+H]+ monitoringConfirm molecular weight and fragmentation patterns
NMR 1H^1H, 13C^{13}C-NMR in DMSO-d6 or CDCl3Assign stereochemistry and verify functional groups (e.g., Boc, carboxylic acid)

Validation : Cross-reference spectral data with PubChem entries or peer-reviewed syntheses .

Q. What safety protocols are recommended for handling this compound?

  • Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Respirators (NIOSH-approved) are required if airborne concentrations exceed OSHA limits .
  • Emergency Measures : Immediate eye/skin washing with water for 15+ minutes; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution methods .
  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) or catalysts (e.g., BINOL-derived ligands) to control stereochemistry at the piperidine C3 position .
  • Validation : Compare optical rotation values with literature data and confirm via 1H^1H-NMR with chiral shift reagents .

Q. What strategies optimize reaction conditions for high yield and scalability?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control to prevent Boc deprotection .
  • Catalytic Systems : Microwave-assisted synthesis reduces reaction time for coupling steps (e.g., from 24h to 2h at 100°C) .
  • Scale-Up : Continuous flow reactors improve reproducibility and reduce side reactions (e.g., racemization) .

Case Study : A 2024 protocol achieved 87% yield using TBTU/HOBt activation under nitrogen atmosphere .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Framework :

Core Modifications :

  • Replace the Boc group with alternative carbamates (e.g., Fmoc, Alloc) to study steric effects .
  • Modify the propanoic acid moiety to esters or amides for bioavailability profiling .

Biological Assays :

  • Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Assess cellular permeability via Caco-2 monolayer assays .

Computational Modeling :

  • Perform molecular docking (AutoDock Vina) to predict binding affinities to protein targets .

Data Interpretation : Correlate logP values (calculated via ChemAxon) with experimental IC50 results to identify lead candidates .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to resolve them?

  • Root Cause : Variability in purification methods (e.g., recrystallization solvents) or hygroscopicity of the compound .
  • Resolution :
    • Reproduce synthesis using peer-reviewed protocols (e.g., PubChem-based procedures) .
    • Validate purity via orthogonal methods (e.g., DSC for melting point, HRMS for molecular weight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
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